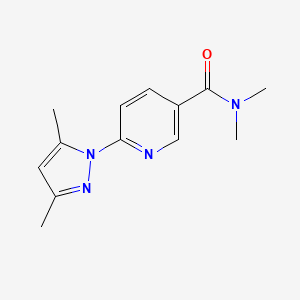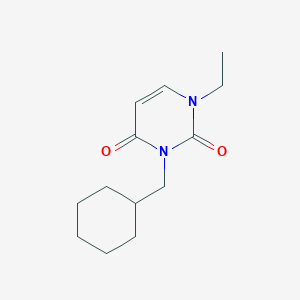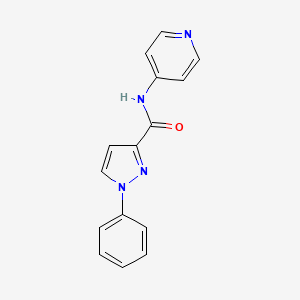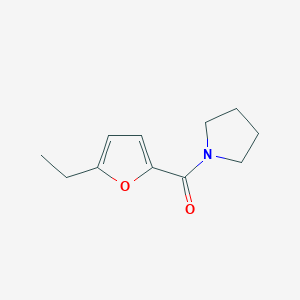![molecular formula C11H14BrNOS B7558571 N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)
N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is known for its unique chemical structure and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to modulate the activity of certain ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro. It has also been found to reduce the activity of COX-2, an enzyme that is involved in the synthesis of prostaglandins, which are involved in the inflammatory response. In vivo studies have shown that N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide is its potential as a lead compound for the development of new drugs. Its unique chemical structure and promising pharmacological properties make it an attractive target for drug discovery. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide. One direction is the development of new analogs with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the compound's potential as a treatment for other inflammatory and pain-related conditions, such as multiple sclerosis and cancer-related pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular and physiological processes.
Métodos De Síntesis
The synthesis of N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide has been carried out by several methods. One of the most common methods is the reaction of 5-bromothiophene-3-carboxaldehyde with cyclopentanecarboxylic acid in the presence of a base. The reaction leads to the formation of N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxylic acid, which is then converted to the desired compound by reaction with an amine.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide has shown potential applications in the development of new drugs. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use as an anticonvulsant and for the treatment of neuropathic pain.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c12-10-5-8(7-15-10)6-13-11(14)9-3-1-2-4-9/h5,7,9H,1-4,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBSZFBKHPBXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)







![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)
![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)
